ethyl [(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
Ethyl [(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a compound belonging to the thiazolidine family, which is known for its diverse biological activities. Thiazolidine derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the cyclization of chloroacetamide with ammonium thiocyanate, followed by the reaction with ethyl bromoacetate in the presence of sodium acetate . This method ensures high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Ethyl [(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its anti-inflammatory and neuroprotective properties, it is studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl [(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. It can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- (5E)-5-(4-Chlorobenzylidene)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione
Uniqueness
Ethyl [(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorobenzylidene group enhances its pharmacological properties, making it more effective in certain applications compared to other thiazolidine derivatives .
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-2-20-12(17)8-16-13(18)11(21-14(16)19)7-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCMGVNUSZSSJM-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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